

An In-depth Technical Guide to the Chemical Properties of Calcium Citrate Malate

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Compound of Interest

Compound Name: Calcium citrate maleate

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Introduction

Calcium citrate malate (CCM) is a water-soluble calcium supplement that is a salt of calcium, citric acid, and malic acid.[1] Its variable composition and high bioavailability make it a subject of significant interest in nutritional science and pharmaceutical development.[2][3] Unlike other calcium salts, CCM exhibits enhanced solubility in both acidic and neutral solutions, a characteristic that contributes to its superior absorption in the gastrointestinal tract.[4][5] This technical guide provides a comprehensive overview of the core chemical properties of calcium citrate malate, detailed experimental protocols for its characterization, and a visualization of its absorption pathway.

Chemical and Physical Properties

Calcium citrate malate is a complex of calcium, citrate, and malate with a variable molar ratio. [6] The specific ratio of these components influences the overall properties of the compound. It is typically a white to off-white, odorless, crystalline powder or granule.[6][7]

Property	Value	References
Molecular Formula	Variable; e.g., $\text{Ca}_6(\text{C}_6\text{H}_5\text{O}_7)_2(\text{C}_4\text{H}_4\text{O}_5)_3 \cdot 6\text{H}_2\text{O}$	[8]
Molecular Weight	Variable; e.g., 1123.0 g/mol for the hexahydrate	[8]
Appearance	White to off-white crystalline powder or granules	[6][7]
Odor	Odorless	[7]
pH (1% solution)	Approximately 6.0 - 6.5	[5][9]
Bulk Density (loose)	$\geq 0.50 \text{ g/cm}^3$	[10]
Tapped Density	$1.0 - 1.3 \text{ g/cm}^3$	[7]
Melting Point	Decomposes upon heating	[7]
Stability	Decomposes at temperatures above 100°C	[5]

Solubility Profile

A key characteristic of calcium citrate malate is its high solubility in water across a range of pH values, which is a primary contributor to its enhanced bioavailability compared to other calcium salts like calcium carbonate and calcium citrate.[1][2]

Condition	Solubility	References
Water at 20 °C	0.5 g/100 mL (for a 5:2:2 molar ratio)	[5] [11]
Aqueous Solution at Gastric pH (e.g., pH 2.0)	High, with 80-90% of soluble calcium in ionic form.	[1]
Aqueous Solution at Intestinal pH (e.g., pH 7.0)	Forms significantly higher levels of soluble complexes compared to other calcium salts.	[1]
1% Acetic Acid	More soluble than calcium citrate or calcium malate.	[5]
10% Acetic Acid	More soluble than calcium citrate or calcium malate.	[5]

Experimental Protocols

Determination of Calcium Content by Titration

This method is adapted from the United States Pharmacopeia (USP) monograph for Calcium Citrate Malate.[\[12\]](#)[\[13\]](#)

Principle: Calcium is titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA) at an alkaline pH using a suitable indicator.

Reagents and Equipment:

- 0.05 M Edetate Disodium (EDTA) solution, standardized
- 3 N Hydrochloric Acid
- 1 N Sodium Hydroxide
- Hydroxy Naphthol Blue indicator
- 250 mL beaker

- Magnetic stirrer and stir bar
- 50 mL burette

Procedure:

- Accurately weigh approximately 350 mg of the calcium citrate malate sample.
- Transfer the sample to a 250 mL beaker.
- Add 10 mL of deionized water and 3 mL of 3 N hydrochloric acid, and swirl to dissolve the sample.
- Add 90 mL of deionized water and a magnetic stir bar.
- While stirring, add 30 mL of 0.05 M EDTA solution from the burette.
- Add 25 mL of 1 N sodium hydroxide.
- Add approximately 150 mg of hydroxy naphthol blue indicator. The solution should turn a reddish-pink color.
- Continue the titration with the 0.05 M EDTA solution until the color changes to a distinct blue endpoint.
- Record the total volume of EDTA solution used.
- Perform a blank titration using the same procedure without the sample.
- Calculate the percentage of calcium in the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used to identify the functional groups present in the calcium citrate malate complex by measuring the absorption of infrared radiation.

Equipment:

- Fourier-Transform Infrared Spectrometer with an appropriate detector.

- Sample holder (e.g., for KBr pellets or ATR).

Procedure (using KBr pellet method):

- Dry the calcium citrate malate sample to remove any unbound water.
- Grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.
- Transfer the powder to a pellet-forming die.
- Press the powder under high pressure to form a transparent or semi-transparent pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the infrared spectrum over a suitable wavenumber range (e.g., 4000 to 400 cm^{-1}).
- Characteristic peaks for citrate and malate carboxylate groups are expected in the regions of approximately 1600-1550 cm^{-1} (asymmetric stretching) and 1450-1380 cm^{-1} (symmetric stretching).^{[8][14][15][16]}

X-ray Diffraction (XRD)

Principle: XRD is used to determine the crystalline structure of calcium citrate malate. The diffraction pattern is a fingerprint of the crystalline arrangement of atoms.

Equipment:

- X-ray Diffractometer with a suitable X-ray source (e.g., Cu $\text{K}\alpha$ radiation).
- Sample holder.

Procedure:

- Grind the calcium citrate malate sample to a fine powder to ensure random orientation of the crystallites.
- Mount the powdered sample onto the sample holder.

- Place the sample holder in the X-ray diffractometer.
- Set the instrument parameters, including the angular range (e.g., 2θ from 5° to 80°), step size, and scan speed.
- Initiate the X-ray scan.
- The resulting diffractogram will show peaks at specific 2θ angles, which can be used to identify the crystalline phases present by comparison with reference patterns.^{[17][18]}

Particle Size Analysis by Laser Diffraction

Principle: This technique measures the particle size distribution by analyzing the angular variation in the intensity of light scattered as a laser beam passes through a dispersed particulate sample.^{[6][19]}

Equipment:

- Laser diffraction particle size analyzer.
- Wet or dry dispersion unit.
- Appropriate dispersant (for wet analysis).

Procedure (using wet dispersion):

- Select a suitable dispersant in which calcium citrate malate is poorly soluble to avoid dissolution during measurement.
- Prepare a suspension of the sample in the dispersant. Sonication may be used to break up agglomerates.
- Add the suspension to the dispersion unit of the instrument until the optimal obscuration level is reached, as recommended by the instrument manufacturer.
- Start the measurement. The instrument will circulate the suspension through the measurement cell and record the light scattering pattern.

- The software will then calculate the particle size distribution based on an appropriate optical model (e.g., Mie theory).[6]

Determination of Bulk and Tapped Density

Principle: Bulk density is the ratio of the mass of an untapped powder sample to its volume, including the interparticle void volume. Tapped density is determined after mechanically tapping a graduated cylinder containing the powder until a constant volume is achieved.[20][21][22][23][24]

Equipment:

- Graduated cylinder (e.g., 100 mL).
- Balance.
- Mechanical tapping apparatus.

Procedure:

- Bulk Density: a. Weigh a known mass of the calcium citrate malate powder. b. Gently pour the powder into a tared graduated cylinder. c. Record the volume occupied by the powder without tapping. d. Calculate the bulk density (mass/volume).
- Tapped Density: a. Place the graduated cylinder containing the weighed powder into the tapping apparatus. b. Subject the cylinder to a set number of taps (e.g., 100, 500, 1250) until the volume of the powder no longer changes significantly. c. Record the final tapped volume. d. Calculate the tapped density (mass/tapped volume).

Mechanism of Absorption

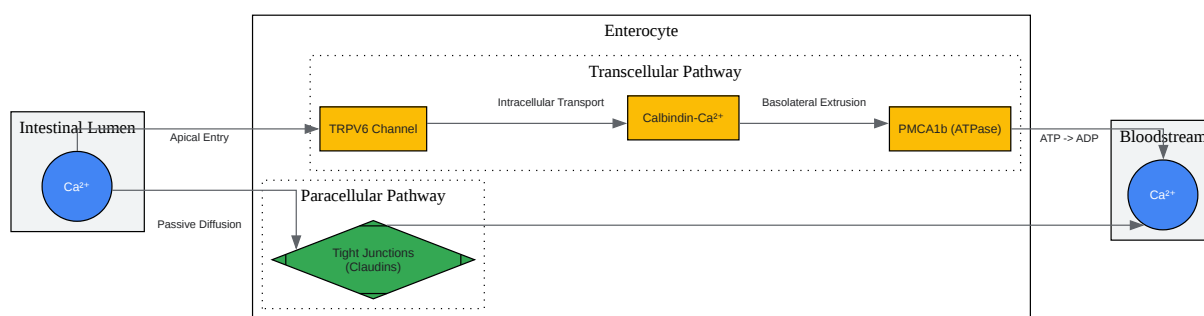
The high bioavailability of calcium citrate malate is attributed to its excellent solubility and its mechanism of absorption in the intestine. Calcium is absorbed through two main pathways: the transcellular and the paracellular pathways.[12][13][25]

- Transcellular Pathway: This is an active, saturable process that occurs primarily in the duodenum. Calcium ions enter the enterocytes through specific channels (TRPV6), are buffered and transported across the cell by calbindin, and are then extruded into the

bloodstream by a plasma membrane Ca^{2+} -ATPase (PMCA1b).[2][4][26][27][28] This pathway is regulated by vitamin D.[2][13]

- **Paracellular Pathway:** This is a passive, non-saturable process that occurs throughout the small intestine, where calcium ions move between the intestinal cells.[10][12][28]

The following diagram illustrates the key steps in the intestinal absorption of calcium.



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